molecular formula C18H23ClN2O5 B2834236 (5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1903023-03-9

(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No. B2834236
CAS RN: 1903023-03-9
M. Wt: 382.84
InChI Key: ASKAKDTXZHMQFR-UHFFFAOYSA-N
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Description

(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a useful research compound. Its molecular formula is C18H23ClN2O5 and its molecular weight is 382.84. The purity is usually 95%.
BenchChem offers high-quality (5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antimycobacterial Activity

This compound has been investigated for its potential in antimicrobial and antimycobacterial activities. Studies have explored its efficacy in combating various bacterial and mycobacterial strains. These investigations highlight the compound's promise as a therapeutic agent in treating infections caused by these organisms (Sidhaye et al., 2011).

Synthesis and Chemical Transformations

The compound has been a subject of research in the field of chemical synthesis, particularly in the development of new methods and pathways for creating structurally complex and functionally diverse molecules. This research contributes significantly to the advancement of synthetic chemistry, offering new possibilities for creating a variety of compounds (Izquierdo et al., 1999).

Structural Analysis and Isomorphism

Structural analysis and the study of isomorphism in compounds similar to this chemical are areas of interest. These studies provide insights into the molecular configuration and properties of these compounds, which is essential for understanding their potential applications in various fields (Swamy et al., 2013).

Oxidation Reactions and Enzymatic Studies

Research has also delved into the compound's role in oxidation reactions, particularly in relation to specific enzymes. These studies are crucial for understanding the biological activities and potential pharmacological applications of the compound (Colby et al., 1977).

Anti-inflammatory and Antibacterial Agents

The compound has been synthesized and evaluated for its anti-inflammatory and antibacterial properties. Such research contributes to the development of new pharmaceutical agents capable of treating inflammatory conditions and bacterial infections (Ravula et al., 2016).

Anticancer Evaluation

Studies have also been conducted on derivatives of this compound for their potential anticancer properties. This research is pivotal in the quest for new and effective anticancer drugs (Gouhar & Raafat, 2015).

Molecular Docking and Computational Studies

Molecular docking and computational studies involving compounds similar to this chemical have been undertaken to predict their interaction with biological targets. This research is essential for drug design and discovery processes (Katariya et al., 2021).

properties

IUPAC Name

[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O5/c19-15-11-13(12-20-16(15)26-14-1-7-23-8-2-14)17(22)21-5-3-18(4-6-21)24-9-10-25-18/h11-12,14H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKAKDTXZHMQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=N2)C(=O)N3CCC4(CC3)OCCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

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